molecular formula C21H18FN5O2S B2693946 N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-52-2

N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2693946
CAS No.: 894039-52-2
M. Wt: 423.47
InChI Key: ZGLJYQWQKDLSMA-UHFFFAOYSA-N
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Description

N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide ( 894039-52-2) is a synthetic organic compound with a molecular formula of C21H18FN5O2S and a molecular weight of 423.5 g/mol . This complex molecule features a thiazolo[3,2-b][1,2,4]triazole core, a privileged structure in medicinal chemistry known for its diverse biological potential. The compound is further functionalized with a 2-fluorophenyl group and an m-tolyl (3-methylphenyl) ring, linked via an oxalamide bridge. The oxalamide functional group (NHC(O)C(O)NR2) is a valuable scaffold that can participate in hydrogen bonding, potentially facilitating interactions with biological targets. Compounds containing the thiazolo[3,2-b][1,2,4]triazole nucleus have been reported in scientific literature to possess a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties . The presence of multiple nitrogen heterocycles and aromatic systems makes this class of compounds a subject of interest for investigating enzyme inhibition and receptor modulation. As a sophisticated molecular architecture, this oxalamide derivative serves as a valuable chemical tool or building block for researchers in drug discovery and development chemistry. It is suited for use as a standard in analytical method development, a precursor for further chemical synthesis, or a candidate for high-throughput screening assays to explore its biochemical properties. This product is provided for non-human research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-5-4-6-14(11-13)18-25-21-27(26-18)15(12-30-21)9-10-23-19(28)20(29)24-17-8-3-2-7-16(17)22/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLJYQWQKDLSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and triazole rings, followed by their coupling with the oxalamide moiety. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate ring closure and functional group transformations .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Notably, thiazolo[3,2-b][1,2,4]triazole derivatives have demonstrated potent activity against human cancer cell lines such as:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer

The anticancer efficacy of these compounds is attributed to their ability to interfere with multiple biochemical pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. Research has highlighted its effectiveness against a range of bacterial and fungal pathogens. The mechanisms underlying this activity include:

  • Inhibition of bacterial cell wall synthesis
  • Disruption of microbial membrane integrity
  • Interference with metabolic pathways essential for microbial growth

Studies have reported significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, showcasing the potential for development into new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

This compound has also been investigated for its anti-inflammatory and analgesic properties. Compounds within this class have shown the ability to reduce inflammation and pain through the modulation of various inflammatory mediators. Key findings include:

  • Reduction in prostaglandin levels
  • Inhibition of cytokine production
  • Decreased activity of cyclooxygenase enzymes

These properties suggest potential applications in treating conditions such as arthritis and other inflammatory disorders .

Other Pharmacological Activities

In addition to the aforementioned applications, this compound has shown promise in various other pharmacological activities:

  • Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antidiabetic Effects : Preliminary studies indicate potential for modulating glucose metabolism and enhancing insulin sensitivity.

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Compound Core Structure Substituents LogP* Metabolic Stability
Target Compound Thiazolo[3,2-b][1,2,4]triazole 2-fluorophenyl, m-tolyl ~3.5 High (fluorine)
S336 (FEMA 4233) Oxalamide 2,4-dimethoxybenzyl, pyridin-2-yl ~2.8 Moderate
2-(4-Chlorophenyl)-6-(4-methoxyphenyl) Thiazolo[3,2-b][1,2,4]triazole 4-chlorophenyl, 4-methoxyphenyl ~3.2 Moderate (Cl, OMe)

*Predicted using fragment-based methods.

Biological Activity

N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound characterized by its unique combination of functional groups, including a thiazolo-triazole moiety and an oxalamide linkage. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H18FN5O2SC_{21}H_{18}FN_{5}O_{2}S, with a molecular weight of 423.47 g/mol. The structure features a thiazole ring fused with a 1,2,4-triazole ring, which are both known for their diverse pharmacological activities.

PropertyDescription
Molecular FormulaC21H18FN5O2S
Molecular Weight423.47 g/mol
PurityTypically ≥ 95%

Anticancer Activity

Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit significant anticancer properties. A study evaluated several derivatives for their activity against various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The results demonstrated that certain derivatives exhibited potent anticancer activity without significant toxicity to normal cells (HEK293) .

Case Study: Structure-Activity Relationship (SAR)

A preliminary SAR study highlighted that modifications in the benzylidene part of the molecules significantly influenced their anticancer efficacy. For instance:

  • Compounds with chlorine substitutions showed enhanced activity.
  • The position of substituents on the aromatic rings was crucial for maximizing therapeutic effects.

This suggests that targeted modifications could optimize the biological activity of this compound.

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties. The thiazole and triazole rings are known to interact with microbial enzymes or cellular structures, leading to inhibition of growth or cell death. Specific studies have reported antibacterial and antifungal activities associated with these heterocycles .

Research Findings

Recent studies have focused on synthesizing novel derivatives based on the thiazolo-triazole framework. For example:

  • Synthesis Methodology : The synthesis typically involves multi-step organic reactions starting from thioamide precursors and hydrazine derivatives to form the desired oxalamide-linked products .
  • In Vitro Evaluation : In vitro tests have shown promising results against a range of cancer cell lines, indicating that further exploration into this compound's mechanism of action is warranted .

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